Methyl 3-bromo-5-chloro-4-nitrobenzoate
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Overview
Description
Methyl 3-bromo-5-chloro-4-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 . It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-chloro-4-nitrobenzoate typically involves multiple steps:
Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine is introduced similarly through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin and hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-amino-5-chloro-4-nitrobenzoate.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-5-chloro-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-chloro-4-nitrobenzoate involves its interaction with various molecular targets:
Electrophilic Substitution: The compound can act as an electrophile in reactions with nucleophiles.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Similar structure but lacks the bromine atom.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but has a methoxy group instead of a nitro group
Properties
Molecular Formula |
C8H5BrClNO4 |
---|---|
Molecular Weight |
294.48 g/mol |
IUPAC Name |
methyl 3-bromo-5-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 |
InChI Key |
CUVCJFLOXDGKIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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